molecular formula C8H4F3NS B158776 4-(Trifluoromethyl)phenyl isothiocyanate CAS No. 1645-65-4

4-(Trifluoromethyl)phenyl isothiocyanate

Cat. No.: B158776
CAS No.: 1645-65-4
M. Wt: 203.19 g/mol
InChI Key: DQEVDFQAYLIBRD-UHFFFAOYSA-N
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Description

It is a compound with the molecular formula CF3C6H4NCS and a molecular weight of 203.18 g/mol . This compound is known for its applications in organic synthesis and as a building block for various chemical reactions.

Preparation Methods

4-(Trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-(trifluoromethyl)aniline with thiophosgene. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group . Another method involves the reaction of 4-(trifluoromethyl)phenylamine with carbon disulfide and a dehydrating agent like phosphorus oxychloride . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and bases like triethylamine. The major products formed from these reactions are typically thiourea derivatives and heterocyclic compounds.

Scientific Research Applications

Synthesis and Reactivity

4-(Trifluoromethyl)phenyl isothiocyanate can be synthesized through various methods, including the reaction of amines with carbon disulfide followed by treatment with chlorinated agents. Its reactivity allows it to form thioamides and other derivatives, which are valuable in medicinal chemistry and agrochemical formulations .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used to produce:

  • Thioamides: These compounds are important in the synthesis of pharmaceuticals and agrochemicals. For instance, reactions involving this isothiocyanate with various substrates have shown yields exceeding 85% for thioamide production .
ReactionYield (%)
Anisole with this compound85
Pyrocatechol with 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene99

Pharmaceutical Applications

The compound has been explored for its potential biological activities, particularly in the development of new drugs. Studies indicate that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for further development against resistant strains of bacteria .

Agrochemical Development

In agrochemical applications, this compound enhances the biological activity and stability of pesticides and herbicides. Its trifluoromethyl group contributes to improved lipophilicity and metabolic stability, which are critical for effective pest control .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of a series of thioamide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Agrochemical Formulation

Research into the formulation of herbicides using this compound demonstrated enhanced efficacy against common agricultural weeds. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls, highlighting its effectiveness as an active ingredient in herbicides .

Comparison with Similar Compounds

4-(Trifluoromethyl)phenyl isothiocyanate can be compared with other isothiocyanate derivatives, such as:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electrophilicity and stability, making it a valuable compound in various chemical and industrial applications.

Biological Activity

4-(Trifluoromethyl)phenyl isothiocyanate (TFMPT) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound has the chemical formula C₈H₄F₃N₁S and features a trifluoromethyl group attached to a phenyl ring. The synthesis of TFMPT typically involves the reaction of 4-(trifluoromethyl)aniline with carbon disulfide followed by treatment with a suitable reagent to produce the isothiocyanate. Various methods have been explored to optimize yield and purity, including one-pot synthesis techniques that can achieve yields up to 98% under optimal conditions .

Anticancer Properties

Recent studies have highlighted the potential of TFMPT as an anticancer agent. Molecular docking analyses suggest that TFMPT can act as an inhibitor for breast cancer cell lines, showing promising binding affinities to key targets involved in tumor growth and proliferation. In vitro assays have demonstrated that TFMPT exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC₅₀ values indicating significant potency .

Anti-inflammatory Effects

TFMPT has also been evaluated for its anti-inflammatory properties. In animal models, TFMPT demonstrated substantial inhibition of paw edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating diseases characterized by chronic inflammation .

Case Studies

  • Breast Cancer Inhibition : A study conducted on MCF-7 breast cancer cells revealed that TFMPT significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways, indicating its role as a potential chemotherapeutic agent .
  • Anti-inflammatory Activity : In a controlled study involving rats with induced inflammation, administration of TFMPT resulted in a reduction of inflammatory markers and swelling, demonstrating its efficacy in modulating inflammatory responses .

Table 1: Summary of Biological Activities of this compound

Activity TypeModel/SystemObserved EffectReference
AnticancerMCF-7 Breast CancerIC₅₀ = 15 µM
Anti-inflammatoryRat Paw Edema Model70% reduction in swelling
CytotoxicityColon Cancer CellsIC₅₀ = 20 µM

Mechanistic Insights

The biological activity of TFMPT can be attributed to its ability to interact with various molecular targets within cells. Studies suggest that the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating better cellular uptake and bioactivity. The compound's mechanism may involve modulation of signaling pathways related to apoptosis and inflammation, making it a candidate for further development in therapeutic applications .

Properties

IUPAC Name

1-isothiocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEVDFQAYLIBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167771
Record name 4-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-65-4
Record name 4-(Trifluoromethyl)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thiophosgene (5 mL) was added portion wise to a stirred solution of 4-trifluoromethyl-phenylamine (10 grams) and pyridine (12.5 mL) in dichloromethane (2 Liters) at 0° C. The reaction was maintained at the same temperature for 30 minutes. The reaction mixture was then diluted with dichloromethane and washed several times with a saturated solution of copper sulfate, followed by water, drying over sodium sulfate and evaporating to give the crude product which was further purified by passing through a column of silica gel, to yield the pure product (11 grams).
Quantity
5 mL
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reactant
Reaction Step One
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10 g
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reactant
Reaction Step One
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12.5 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4-(Trifluoromethyl)aniline (1.34 g), thiophosgen (0.73 ml), sodium hydrogen carbonate (5.1 g), chloroform (70 ml) and water (140 ml) were treated by the method disclosed in the literature (Burke, T. R., Jr.; Bajwa, B. S.; Jacobson, A. E.; Rice, K. C.; Streaty, R. A.; Klee, W. A. J. Med. Chem., 1984, 27, 1570-1574) to give the title compound (1.62 g).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Trifluoromethyl)phenyl isothiocyanate
4-(Trifluoromethyl)phenyl isothiocyanate
4-(Trifluoromethyl)phenyl isothiocyanate
4-(Trifluoromethyl)phenyl isothiocyanate
4-(Trifluoromethyl)phenyl isothiocyanate
4-(Trifluoromethyl)phenyl isothiocyanate

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